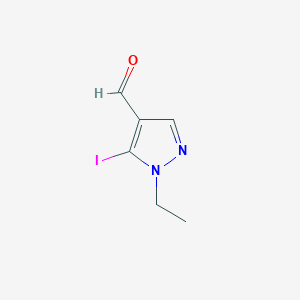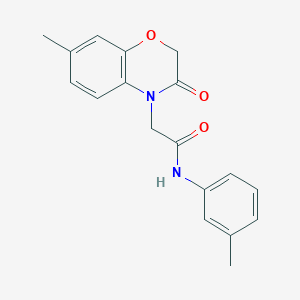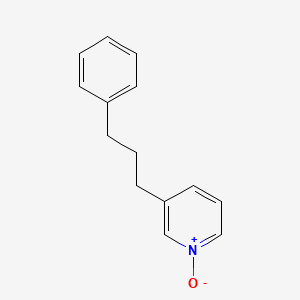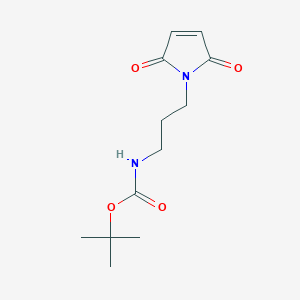![molecular formula C11H17NO4 B12507129 2-[(Tert-butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylic acid](/img/structure/B12507129.png)
2-[(Tert-butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Tert-butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylic acid is an organic compound with the molecular formula C11H17NO4. It is a derivative of cyclopentene, featuring a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions, and the product is purified through crystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Tert-butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amino group is replaced by other nucleophiles.
Oxidation and Reduction: The cyclopentene ring can be oxidized or reduced to form different derivatives
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Oxidation: Oxidizing agents like potassium permanganate (KMnO4)
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4)
Major Products Formed
Deprotection: Cyclopent-3-ene-1-carboxylic acid
Substitution: Various substituted cyclopentene derivatives
Oxidation: Cyclopent-3-ene-1-carboxylic acid derivatives with additional oxygen functionalities
Reduction: Reduced cyclopentene derivatives
Applications De Recherche Scientifique
2-[(Tert-butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials
Mécanisme D'action
The mechanism of action of 2-[(Tert-butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Tert-butoxycarbonyl)amino]cyclopentane-1-carboxylic acid
- 2-[(Tert-butoxycarbonyl)amino]cyclohexane-1-carboxylic acid
- 2-[(Tert-butoxycarbonyl)amino]cycloheptane-1-carboxylic acid
Uniqueness
2-[(Tert-butoxycarbonyl)amino]cyclopent-3-ene-1-carboxylic acid is unique due to its cyclopentene ring structure, which imparts distinct chemical properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs. The presence of the double bond in the cyclopentene ring allows for additional reactivity and functionalization options .
Propriétés
Formule moléculaire |
C11H17NO4 |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h4,6-8H,5H2,1-3H3,(H,12,15)(H,13,14) |
Clé InChI |
OLAXDULTGCDONC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1C=CCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Methyl-1,3-thiazol-2-ylidene)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12507046.png)
![2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12507058.png)

![N-(4-methoxybenzyl)-2-{[6-methyl-3-(2-methylpropyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12507068.png)



![1-[5-(Tert-butoxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12507095.png)




![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-5(1H)-one](/img/structure/B12507130.png)
![3-methyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12507135.png)
